5'-Ethyl-6'-methoxy-2'-methyl-[3,3'-bipyridine]-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-Ethyl-6’-methoxy-2’-methyl-[3,3’-bipyridine]-5-carboxylic acid is an organic compound belonging to the bipyridine family. Bipyridines are heterocyclic compounds with two pyridine rings connected by a single bond. This specific compound is characterized by its unique substitution pattern, which includes ethyl, methoxy, and methyl groups, as well as a carboxylic acid functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Ethyl-6’-methoxy-2’-methyl-[3,3’-bipyridine]-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the coupling of substituted pyridine derivatives. For instance, the reaction between 6-methoxy-2-methylpyridine and 5-ethyl-3-pyridinecarboxylic acid under specific conditions can yield the desired compound. The reaction typically requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5’-Ethyl-6’-methoxy-2’-methyl-[3,3’-bipyridine]-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The methoxy and ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
5’-Ethyl-6’-methoxy-2’-methyl-[3,3’-bipyridine]-5-carboxylic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5’-Ethyl-6’-methoxy-2’-methyl-[3,3’-bipyridine]-5-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets through non-covalent interactions, including hydrogen bonding and van der Waals forces. This binding can modulate the activity of the target, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Methyl-5-ethylpyridine
Uniqueness
5’-Ethyl-6’-methoxy-2’-methyl-[3,3’-bipyridine]-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both electron-donating (methoxy) and electron-withdrawing (carboxylic acid) groups can influence its reactivity and interaction with other molecules .
Eigenschaften
Molekularformel |
C15H16N2O3 |
---|---|
Molekulargewicht |
272.30 g/mol |
IUPAC-Name |
5-(5-ethyl-6-methoxy-2-methylpyridin-3-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H16N2O3/c1-4-10-6-13(9(2)17-14(10)20-3)11-5-12(15(18)19)8-16-7-11/h5-8H,4H2,1-3H3,(H,18,19) |
InChI-Schlüssel |
ZZHDPGFVSFSUNX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(N=C1OC)C)C2=CC(=CN=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.